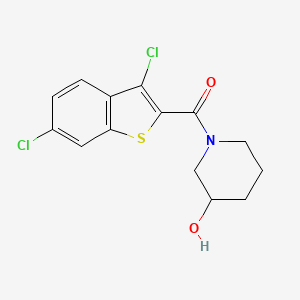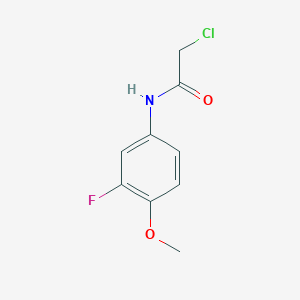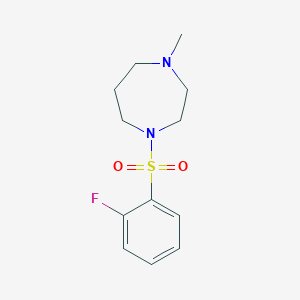![molecular formula C13H16ClNO3S B7541448 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid, also known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBX belongs to the class of compounds known as cysteine protease inhibitors, which have been shown to have a wide range of biological activities.
Mécanisme D'action
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid works by inhibiting the activity of cysteine proteases, which are enzymes that play a critical role in many biological processes, including protein degradation, antigen processing, and apoptosis. By inhibiting these enzymes, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can prevent the breakdown of proteins and other cellular components, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent viral replication. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has several advantages for lab experiments, including its high potency and specificity for cysteine proteases. However, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be difficult to work with due to its low solubility in aqueous solutions. Additionally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can have off-target effects on other enzymes, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. One potential direction is to study the effects of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid on other biological processes, such as autophagy and lysosomal function. Another direction is to develop more potent and selective cysteine protease inhibitors based on the structure of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. Finally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid could be studied further for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. The most common method for synthesizing 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid is through chemical synthesis, which involves the reaction of 2-aminobutanoic acid with 4-chlorobenzyl mercaptan and acetic anhydride. This reaction yields 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid as a white crystalline powder.
Applications De Recherche Scientifique
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-11(13(17)18)15-12(16)8-19-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPCHORTUABDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)


![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)

![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)